FT671

Deubiquitinase Biochemical Assay Potency Comparison

FT671 is the optimal chemical probe for USP7-specific biology. With sub‑100 nM biochemical potency (IC50 52 nM, Kd 65 nM) and no activity against 38 other DUBs, including USP47, it eliminates confounding off‑target effects seen with early‑generation inhibitors like P5091 or P22077. Its non‑covalent mechanism, oral bioavailability, and validated in vivo efficacy in xenograft models make it the superior choice for p53‑MDM2 axis studies and preclinical oncology programs. Choose FT671 when unambiguous target engagement data are critical.

Molecular Formula C24H23F4N7O3
Molecular Weight 533.4876
CAS No. 1959551-26-8
Cat. No. B607560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT671
CAS1959551-26-8
SynonymsFT671;  FT 671;  FT-671
Molecular FormulaC24H23F4N7O3
Molecular Weight533.4876
Structural Identifiers
SMILESC1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F
InChIInChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1
InChIKeyBLSNYSFLZAWBIV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FT671: A High-Affinity, Non-Covalent USP7 Inhibitor for p53 Pathway Activation Research


FT671 (CAS 1959551-26-8) is a potent, non-covalent, small-molecule inhibitor of ubiquitin-specific protease 7 (USP7) [1]. It binds to the USP7 catalytic domain (USP7CD) with a dissociation constant (Kd) of 65 nM and inhibits USP7 activity with an IC50 of 52 nM in biochemical FRET assays [1][2]. This inhibition leads to the destabilization of USP7 substrates like MDM2, consequent stabilization and activation of the p53 tumor suppressor pathway, and induction of p53 target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) [1][3].

Why USP7 Inhibitors Are Not Interchangeable: The Critical Case for FT671's Superior Selectivity


While several small molecules are marketed as USP7 inhibitors, their biochemical potency, binding modes, and off-target profiles vary dramatically, rendering them non-interchangeable [1]. For instance, early-generation inhibitors like P5091 and P22077 exhibit much weaker potency (IC50 in the micromolar range) and significant cross-reactivity with the closely related deubiquitinase USP47, which can lead to confounding off-target effects in cellular models [2][3]. In contrast, FT671 demonstrates a unique combination of sub-100 nM biochemical potency, a non-covalent binding mechanism, and exceptional selectivity for USP7 over a panel of 38 other deubiquitinases [1]. This selectivity profile is essential for researchers aiming to isolate USP7-specific biology, particularly when studying the p53-MDM2 axis, as non-selective inhibition of other DUBs can obscure or alter the observed phenotype [1].

Quantitative Differentiation of FT671: A Comparative Evidence Guide for USP7 Inhibitor Selection


Biochemical Potency: Nanomolar FT671 vs. Micromolar-Generation Inhibitors

FT671 exhibits superior biochemical potency against USP7 compared to widely used early-generation inhibitors. FT671 inhibits USP7 with an IC50 of 52 nM [1]. In contrast, the first-generation USP7 inhibitors P5091 and P22077 demonstrate much weaker activity, with IC50 values of 4.2 µM and 8 µM, respectively [2][3]. This represents an approximate 80-fold and 150-fold increase in potency for FT671.

Deubiquitinase Biochemical Assay Potency Comparison

Selectivity Profile: Exclusive USP7 Inhibition vs. Cross-Reactivity with USP47

FT671 demonstrates a superior selectivity profile, a critical differentiator from less specific USP7 inhibitors. FT671 was tested at 50 µM against a panel of 38 deubiquitinases (DUBs) and inhibited USP7 exclusively, showing no significant activity against any other DUB, including the closely related USP10 and USP47 [1][2]. Conversely, P5091 and P22077 are known to also inhibit USP47, with P22077 having an IC50 of 8.74 µM for USP47 .

Selectivity Off-Target Effects DUB Panel

Cellular Potency and Target Engagement: Low Nanomolar Antiproliferative Activity in MM.1S Cells

In cellular assays, FT671 demonstrates robust target engagement and functional activity, achieving an IC50 of 33 nM for inhibiting the proliferation of MM.1S multiple myeloma cells after 120 hours of treatment [1]. This cellular potency is consistent with its biochemical profile and confirms effective cell permeability. While direct cell viability IC50 comparisons across all USP7 inhibitors in a single study are rare, the low nanomolar activity of FT671 is substantially more potent than the micromolar concentrations often required for cell-based assays with earlier inhibitors like P5091 and P22077 [2].

Cell Proliferation Target Engagement Multiple Myeloma

In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in Xenograft Models

FT671 demonstrates significant, dose-dependent in vivo efficacy following oral administration. In an MM.1S multiple myeloma xenograft model, daily oral gavage of FT671 at 100 mg/kg and 200 mg/kg resulted in a clear, dose-dependent reduction in tumor growth compared to vehicle-treated controls [1]. This antitumor activity was accompanied by pharmacodynamic evidence of target engagement, specifically an increase in p53 protein levels in tumor tissue as early as 4 hours post-dose [1][2]. This is in contrast to some earlier USP7 inhibitors which have shown limited or no robust in vivo activity due to poor pharmacokinetic properties.

In Vivo Xenograft Antitumor Activity

Mechanistic Differentiation: Non-Covalent Binding Mode vs. Covalent Irreversible Inhibitors

FT671 is a non-covalent USP7 inhibitor, which differentiates it from covalent inhibitors like its structural analog, FT827 [1]. While both compounds exhibit similar potency in biochemical IC50 assays (52 nM for both), their binding kinetics differ substantially. FT671 has a Kd of 65 nM, reflecting its high-affinity non-covalent binding [1]. In contrast, FT827 is a covalent inhibitor with a Kd of 4.2 µM, requiring a chemical reaction with Cys223 for irreversible inhibition . This difference in binding mode can influence washout experiments, duration of effect in cells, and the potential for off-target covalent modification.

Binding Mode Covalent Inhibitor Kinetics

Recommended Research Applications for FT671 Based on Validated Evidence


Elucidating USP7-Specific Functions in p53-Dependent and Independent Pathways

Given its exceptional selectivity profile (no activity against 38 other DUBs, including USP47) [1], FT671 is the optimal chemical probe for experiments designed to isolate the specific cellular functions of USP7. This is particularly critical when investigating the regulation of p53 and its downstream transcriptional targets (e.g., p21, PUMA) or other USP7 substrates like MDM2 and N-Myc, as the data will not be confounded by the inhibition of other deubiquitinases. This selectivity is a key differentiator from less specific inhibitors like P5091 and P22077 [2].

Preclinical In Vivo Studies in Oncology Models

FT671 is a highly suitable tool compound for preclinical in vivo oncology research due to its demonstrated oral bioavailability, tolerability, and efficacy in murine xenograft models [1][2]. In studies using the MM.1S multiple myeloma model, FT671 produced robust, dose-dependent tumor growth inhibition when administered daily via oral gavage at 100-200 mg/kg, with clear pharmacodynamic evidence of p53 pathway activation in the tumors [1][2]. This makes FT671 an excellent candidate for further exploration of USP7 as a therapeutic target in hematological malignancies and solid tumors.

Investigating USP7 Inhibition in Combination Therapy Regimens

The high potency and favorable in vivo properties of FT671 position it as a strong candidate for combination studies with other targeted agents or immunotherapies. Recent research has shown that combining FT671 with a MEK1/2 inhibitor results in synergistic effects, inducing pyroptosis in vitro and enhancing anti-tumor immunity in immunocompetent models [1]. Furthermore, triple combination with FT671, a MEK inhibitor, and an anti-PD-1 antibody led to durable tumor regression in an NRAS-mutant melanoma model [1]. This evidence supports the procurement of FT671 for advanced preclinical research exploring novel combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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